molecular formula C15H8F7NO B261420 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

カタログ番号 B261420
分子量: 351.22 g/mol
InChIキー: JSWZFWQQWVHZQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases. In

作用機序

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays an important role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in the pulmonary vasculature, leading to vasodilation and decreased pulmonary vascular resistance. It also reduces cardiac fibrosis and improves cardiac function in animal models of heart failure. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of COPD.

実験室実験の利点と制限

One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691. One area of interest is its potential use in treating pulmonary arterial hypertension (PAH), a progressive disease characterized by increased pulmonary vascular resistance and right heart failure. Another area of interest is its potential use in combination therapy with other drugs, such as phosphodiesterase type 5 inhibitors, which also increase cGMP levels. In addition, further research is needed to determine the optimal dosing and administration of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in animal models and humans.

合成法

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 involves several steps. The starting material is 2-fluoro-5-(trifluoromethyl)aniline, which is reacted with 3-(trifluoromethyl)benzoyl chloride to form the intermediate product, 3-(trifluoromethyl)benzoyl-2-fluoro-5-(trifluoromethyl)aniline. This intermediate is then treated with sodium borohydride and acetic acid to form N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691.

科学的研究の応用

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.

特性

製品名

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

分子式

C15H8F7NO

分子量

351.22 g/mol

IUPAC名

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H8F7NO/c16-11-5-4-10(15(20,21)22)7-12(11)23-13(24)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,23,24)

InChIキー

JSWZFWQQWVHZQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

正規SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。